- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,
Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure
Nombre del producto:Methyl 5-(bromomethyl)isoxazole-3-carboxylate
Número CAS:95312-27-9
MF:C6H6BrNO3
Megavatios:220.02074098587
MDL:MFCD11975679
CID:837909
PubChem ID:13371027
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester
- methyl 5-(bromomethyl)isoxazole-3-carboxylate
- Methyl 5-bromomethylisoxazole-3-carboxylate
- 95312-27-9
- DB-320015
- AKOS026726768
- CS-W000435
- VDA31227
- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE
- EN300-54804
- SCHEMBL5243287
- Methyl 5-(bromomethyl)isoxazole-3-carboxylate
-
- MDL: MFCD11975679
- Renchi: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
- Clave inchi: ARDHGTWSZBQZMX-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=C(CBr)ON=1)OC
Atributos calculados
- Calidad precisa: 218.95311g/mol
- Masa isotópica única: 218.95311g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 153
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 52.3Ų
Propiedades experimentales
- Denso: 1.9±0.1 g/cm3
- Punto de ebullición: 364.7±45.0 °C at 760 mmHg
- Punto de inflamación: 174.3±28.7 °C
- Presión de vapor: 0.0±0.8 mmHg at 25°C
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-(bromomethyl)isoxazole-3-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | M297018-100mg |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate |
95312-27-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
Chemenu | CM424076-1g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 1g |
$769 | 2024-07-18 | |
Enamine | EN300-54804-1.0g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 1.0g |
$771.0 | 2023-02-10 | |
Chemenu | CM424076-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 250mg |
$286 | 2024-07-18 | |
Enamine | EN300-54804-0.5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 0.5g |
$602.0 | 2023-02-10 | |
1PlusChem | 1P019XVC-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$210.00 | 2024-04-19 | |
Aaron | AR019Y3O-100mg |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 100mg |
$145.00 | 2025-02-08 | |
A2B Chem LLC | AV42616-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$192.00 | 2024-07-18 | |
1PlusChem | 1P019XVC-5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 5g |
$1864.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 98% | 5g |
¥13566.00 | 2024-04-24 |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C
Referencia
- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Synthesis of garugamblin-1Tetrahedron, 1993, 49(22), 4893-900,
Métodos de producción 6
Condiciones de reacción
Referencia
- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Referencia
- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated
Referencia
- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3Pest Management Science, 2007, 63(10), 974-1001,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled
Referencia
- Compounds for enzyme inhibition, United States, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Literatura relevante
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate) Productos relacionados
- 19788-35-3(methyl 5-methyl-1,2-oxazole-3-carboxylate)
- 22667-21-6(methyl 5-formylisoxazole-3-carboxylate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):236/634/2221